N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
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Overview
Description
n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide is a chemical compound known for its unique structure and properties It features an allyl group attached to a pyrazole ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide typically involves the reaction of allyl bromide with 3-(trifluoromethyl)-1H-pyrazole-1-acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
n-Allyl-2,2,2-trifluoroacetamide: Similar in structure but lacks the pyrazole ring.
n-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide: Contains a dichloro group instead of the pyrazole ring.
Uniqueness
n-Allyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide is unique due to the presence of both the allyl and trifluoromethyl groups attached to the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10F3N3O |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
N-prop-2-enyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C9H10F3N3O/c1-2-4-13-8(16)6-15-5-3-7(14-15)9(10,11)12/h2-3,5H,1,4,6H2,(H,13,16) |
InChI Key |
BWMKDXCNIGVYEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN1C=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
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